molecular formula C10H18O2S B6242828 cyclohexyl 3-(methylsulfanyl)propanoate CAS No. 1863524-35-9

cyclohexyl 3-(methylsulfanyl)propanoate

Cat. No. B6242828
CAS RN: 1863524-35-9
M. Wt: 202.3
InChI Key:
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Description

Cyclohexyl 3-(methylsulfanyl)propanoate, commonly known as CMP, is a cyclic ester compound that has been widely used in the fields of science, technology, and medicine. It is a versatile compound that can be used for a variety of purposes, including synthesis, research, and laboratory experiments. CMP is used in a variety of applications, including the synthesis of pharmaceuticals, the production of polymers, and the development of new materials. Additionally, CMP has been used in the study of biochemical and physiological effects, as well as in the development of new drugs.

Mechanism of Action

The mechanism of action of CMP is not yet fully understood. However, it is believed that CMP acts by binding to certain enzymes, such as phosphodiesterase, and inhibiting their activity. Additionally, CMP is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Furthermore, CMP is believed to act as a pro-drug by increasing the solubility of drugs and allowing them to be delivered to specific parts of the body.
Biochemical and Physiological Effects
CMP has been studied for its potential to act as an inhibitor of the enzyme phosphodiesterase, which is involved in the regulation of the body’s metabolism. Additionally, CMP has been studied for its potential to act as an anti-inflammatory agent and for its ability to inhibit the growth of certain cancer cells. CMP has also been studied for its potential to act as a pro-drug, which means that it can be used to deliver drugs to specific parts of the body.

Advantages and Limitations for Lab Experiments

The use of CMP in laboratory experiments has several advantages. CMP is a relatively inexpensive compound that is easy to synthesize and is widely available. Additionally, CMP is a versatile compound that can be used for a variety of purposes, including synthesis, research, and laboratory experiments.
However, there are some limitations to the use of CMP in laboratory experiments. CMP is a relatively unstable compound, which means that it can degrade over time. Additionally, the mechanism of action of CMP is not yet fully understood, which means that its effects may not be fully predictable.

Future Directions

There are several potential future directions for the use of CMP in scientific research and laboratory experiments. One potential direction is to further study the biochemical and physiological effects of CMP in order to better understand its mechanism of action. Additionally, CMP could be used to develop new drugs and materials, as well as to improve existing drugs and materials. Furthermore, CMP could be used to improve the solubility of drugs and to deliver them to specific parts of the body. Finally, CMP could be used to study the effects of environmental contaminants on the body.

Synthesis Methods

CMP is synthesized by the reaction of cyclohexanol and 3-(methylsulfanyl)propanoic acid in the presence of a strong base, such as potassium hydroxide. The reaction is catalyzed by a strong acid, such as sulfuric acid, and the product is isolated by distillation. The reaction is typically conducted at a temperature of 80-90°C and a pressure of 10-20 bar.

Scientific Research Applications

CMP has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects. CMP has been studied for its potential to act as an inhibitor of the enzyme phosphodiesterase, which is involved in the regulation of the body’s metabolism. Additionally, CMP has been studied for its potential to act as an anti-inflammatory agent and for its ability to inhibit the growth of certain cancer cells. CMP has also been studied for its potential to act as a pro-drug, which means that it can be used to deliver drugs to specific parts of the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for cyclohexyl 3-(methylsulfanyl)propanoate involves the esterification of cyclohexanol with 3-(methylsulfanyl)propanoic acid using a suitable catalyst and solvent.", "Starting Materials": [ "Cyclohexanol", "3-(Methylsulfanyl)propanoic acid", "Catalyst (e.g. sulfuric acid, p-toluenesulfonic acid)", "Solvent (e.g. toluene, dichloromethane)" ], "Reaction": [ "Add the catalyst to the solvent in a reaction flask and stir under reflux.", "Slowly add cyclohexanol to the reaction mixture and stir for several hours.", "Add 3-(methylsulfanyl)propanoic acid to the reaction mixture and continue stirring for several more hours.", "Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. diethyl ether).", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent to obtain the desired product, cyclohexyl 3-(methylsulfanyl)propanoate." ] }

CAS RN

1863524-35-9

Molecular Formula

C10H18O2S

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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